molecular formula C20H23ClN2O4 B3405925 [4-(2-Chlorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone CAS No. 17766-64-2

[4-(2-Chlorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

Cat. No. B3405925
CAS RN: 17766-64-2
M. Wt: 390.9 g/mol
InChI Key: OQYWWRHIFWIYOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones were prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of human 17beta-hydroxysteroid dehydrogenase type 5 in complex with (4-(4-Chlorophenyl)piperazin-1-yl)(morpholino)methanone has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “(4-Chlorophenyl)(piperazin-1-yl)methanone” is a solid at room temperature and should be stored in a dark place under an inert atmosphere .

Safety And Hazards

The safety and hazards of similar compounds have been documented. For instance, “(4-Chlorophenyl)(piperazin-1-yl)methanone” has been assigned the hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation .

Future Directions

The future directions for the study of similar compounds include further investigation of their potential as drugs for leukemia and hormone-related cancers . Additionally, the development of more potent and selective inhibitors of AKR1C3 is an area of ongoing research .

properties

CAS RN

17766-64-2

Product Name

[4-(2-Chlorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

Molecular Formula

C20H23ClN2O4

Molecular Weight

390.9 g/mol

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C20H23ClN2O4/c1-25-17-12-14(13-18(26-2)19(17)27-3)20(24)23-10-8-22(9-11-23)16-7-5-4-6-15(16)21/h4-7,12-13H,8-11H2,1-3H3

InChI Key

OQYWWRHIFWIYOY-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl

Other CAS RN

17766-64-2

Origin of Product

United States

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